molecular formula C51H56Cl2N8O4 B1673207 K-14585 CAS No. 880546-17-8

K-14585

Cat. No.: B1673207
CAS No.: 880546-17-8
M. Wt: 915.9 g/mol
InChI Key: ADEQJSQZZXWZPW-GSVOJQHPSA-N
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Description

K-14585 is a complex organic compound that features multiple functional groups, including amides, ureas, and indoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-14585 typically involves multi-step organic synthesis. Key steps may include:

    Formation of the indole derivative: Starting from a suitable indole precursor, functionalization at specific positions to introduce the pyrrolidin-1-ylmethyl and 2,6-dichlorobenzyl groups.

    Urea formation: Reaction of the indole derivative with an isocyanate to form the urea linkage.

    Amide bond formation: Coupling of the urea-containing intermediate with an amino acid derivative to form the amide bond.

    Final coupling: Combining the intermediate with the benzhydrylamino and phenylpropan-2-yl groups under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions while minimizing side reactions.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

K-14585 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at specific positions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Functional groups within the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of K-14585 involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating cellular responses.

    Pathways: Influencing signaling pathways within cells, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    K-14585: shares similarities with other complex organic compounds featuring multiple functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

880546-17-8

Molecular Formula

C51H56Cl2N8O4

Molecular Weight

915.9 g/mol

IUPAC Name

(2S)-6-amino-N-[(2S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl]-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-5-yl]carbamoylamino]acetyl]amino]hexanamide

InChI

InChI=1S/C51H56Cl2N8O4/c52-42-21-14-22-43(53)41(42)34-61-33-38(32-60-27-12-13-28-60)40-30-39(24-25-46(40)61)56-51(65)55-31-47(62)57-44(23-10-11-26-54)49(63)58-45(29-35-15-4-1-5-16-35)50(64)59-48(36-17-6-2-7-18-36)37-19-8-3-9-20-37/h1-9,14-22,24-25,30,33,44-45,48H,10-13,23,26-29,31-32,34,54H2,(H,57,62)(H,58,63)(H,59,64)(H2,55,56,65)/t44-,45-/m0/s1

InChI Key

ADEQJSQZZXWZPW-GSVOJQHPSA-N

SMILES

C1CCN(C1)CC2=CN(C3=C2C=C(C=C3)NC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)CC7=C(C=CC=C7Cl)Cl

Isomeric SMILES

C1CCN(C1)CC2=CN(C3=C2C=C(C=C3)NC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)CC7=C(C=CC=C7Cl)Cl

Canonical SMILES

C1CCN(C1)CC2=CN(C3=C2C=C(C=C3)NC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)CC7=C(C=CC=C7Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

K-14585;  K 14585;  K14585.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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